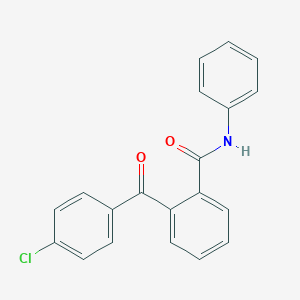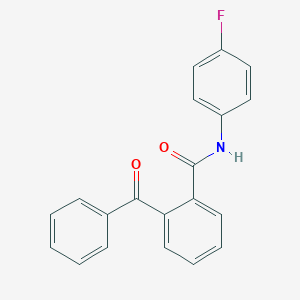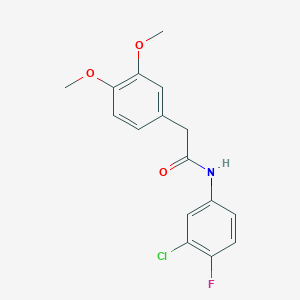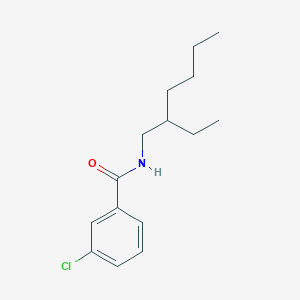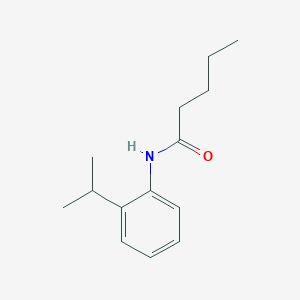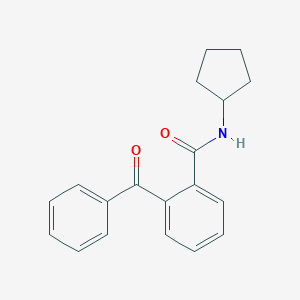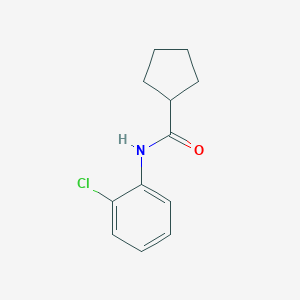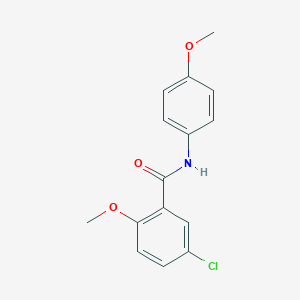
5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and transient receptor potential vanilloid 1 (TRPV1), which are involved in pain and inflammation pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide can reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and decrease the activation of immune cells such as macrophages and T cells. It has also been shown to decrease the expression of pain-related genes in sensory neurons, leading to a reduction in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide in lab experiments is its high potency and selectivity towards its target enzymes and receptors, which allows for precise and specific modulation of biological pathways. However, its limited solubility in aqueous solutions can pose a challenge in certain experimental settings, and more research is needed to fully understand its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for research on 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide. One area of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of its potential applications in other medical conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, more studies are needed to elucidate its mechanism of action and to identify potential drug targets for the development of new therapies.
In conclusion, 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide is a promising chemical compound that has shown potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new drugs based on its pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified through recrystallization to obtain 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide in high yield and purity.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various medical conditions such as cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
Propriétés
Formule moléculaire |
C15H14ClNO3 |
|---|---|
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-4-11(5-7-12)17-15(18)13-9-10(16)3-8-14(13)20-2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
VQHGXDDVDPQUQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



